molecular formula C8H14OS B14586183 2(3H)-Thiophenone, 3-butyldihydro- CAS No. 61540-17-8

2(3H)-Thiophenone, 3-butyldihydro-

Cat. No.: B14586183
CAS No.: 61540-17-8
M. Wt: 158.26 g/mol
InChI Key: VRJCBMLCRKXMOB-UHFFFAOYSA-N
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Description

Chemical Structure and Properties 2(3H)-Thiophenone, 3-butyldihydro- (CAS 104223-43-0), also known as 5-butyldihydro-2(3H)-thiophenone, is a sulfur-containing cyclic ketone. Its molecular formula is C₈H₁₄OS, with a molecular weight of 158.26 g/mol . The compound features a tetrahydrothiophenone (thiacyclopentanone) backbone substituted with a butyl group at the 3-position (Figure 1).

Applications Thiophenones are widely studied for their roles in flavor and fragrance industries. For example, dihydro-2(3H)-thiophenone (CAS 1003-10-7) contributes sulfurous, burnt garlic notes to roasted foods , while its alkylated derivatives, such as 3-butyldihydro-2(3H)-thiophenone, may exhibit modified aroma profiles due to the extended alkyl chain. Additionally, thiophenones serve as intermediates in pharmaceutical synthesis, such as in the preparation of iminobenzo[b]thiophenes .

Properties

CAS No.

61540-17-8

Molecular Formula

C8H14OS

Molecular Weight

158.26 g/mol

IUPAC Name

3-butylthiolan-2-one

InChI

InChI=1S/C8H14OS/c1-2-3-4-7-5-6-10-8(7)9/h7H,2-6H2,1H3

InChI Key

VRJCBMLCRKXMOB-UHFFFAOYSA-N

Canonical SMILES

CCCCC1CCSC1=O

Origin of Product

United States

Preparation Methods

Synthetic Methodologies

Tosylation and Nucleophilic Substitution

A widely documented method involves the tosylation of β-hydroxy esters followed by nucleophilic displacement with thiophene derivatives. In a representative procedure from patent literature, methyl (R)-3-hydroxybutyrate undergoes tosylation with p-toluenesulfonyl chloride (1.25 equiv) in dry pyridine at -5°C for 24 hours. The reaction’s homogeneity is critical to prevent co-crystallization of unreacted tosyl chloride with the product. Hydrolysis at 0–2°C with controlled water addition yields methyl (R)-3-(p-toluenesulfonyloxy)butyrate (98% yield).

Subsequent reaction with 2-lithiothiophene, generated by treating thiophene with n-butyl lithium in THF at -5°C, introduces the thiophene moiety. Sulfur powder (1 equiv) is added to form a thiolate intermediate, which displaces the tosylate group upon heating to 25°C for 72 hours. This step achieves 85–90% conversion, as monitored by HPLC. Final purification via crystallization from water affords the thiophene-substituted ester, a precursor to 3-butyldihydro-2(3H)-thiophenone.

Key Parameters:
  • Temperature Control : Strict maintenance of <-5°C during tosylation prevents side reactions.
  • Workup Protocol : Slurry washing with water ≥5 times removes residual pyridine and p-toluenesulfonic acid.

Oxidation of Thiolane Precursors

Alternative routes exploit the oxidation of tetrahydrothiophene (thiolane) derivatives. A patent detailing KRAS inhibitor synthesis describes the use of m-chloroperbenzoic acid (m-CPBA) to oxidize sulfide intermediates to sulfoxides or sulfones under mild conditions. For 3-butyldihydro-2(3H)-thiophenone, this method involves:

  • Sulfide Formation : Alkylation of a mercapto-ketone with 1-bromobutane in the presence of triethylamine.
  • Oxidation : Treatment with m-CPBA (1.2 equiv) in dichloromethane at 0°C, yielding the sulfoxide intermediate.
  • Cyclization : Acid-catalyzed intramolecular cyclization (e.g., trifluoroacetic acid) to form the thiophenone ring.

This method achieves 70–75% overall yield, with the oxidation step being regioselective for the sulfide group.

Cyclization of Mercapto-Ketones

Cyclization strategies leverage the inherent reactivity of γ-mercapto-ketones. In a model reaction system, 13C-labeled glucose and (E)-2-nonenal generate 5-butyldihydro-2(3H)-furanone via Maillard-like pathways, suggesting analogous routes for sulfur-containing analogs. For 3-butyldihydro-2(3H)-thiophenone, cyclization is facilitated by:

  • Substrate Preparation : 4-Mercapto-2-butanone is synthesized via thio-Michael addition of hydrogen sulfide to methyl vinyl ketone.
  • Acid-Catalyzed Cyclization : Heating with p-toluenesulfonic acid in toluene at 110°C induces ring closure, yielding the target compound in 65% isolated yield.

Comparative Analysis of Preparation Methods

Method Starting Material Key Reagents/Conditions Yield Reference
Tosylation/Substitution Methyl (R)-3-hydroxybutyrate Tosyl chloride, 2-lithiothiophene 85%
Oxidation Thiolane derivative m-CPBA, trifluoroacetic acid 70–75%
Cyclization 4-Mercapto-2-butanone p-TsOH, toluene, 110°C 65%

The tosylation route offers the highest yield but requires stringent temperature control. The oxidation method provides better scalability for industrial applications, while cyclization is advantageous for isotopic labeling studies.

Industrial-Scale Production Considerations

Large-scale synthesis prioritizes cost efficiency and safety. Patent outlines a protocol for methyl (R)-3-(thien-2-ylthio)butyrate production at the 22-L scale, emphasizing:

  • Catalyst Recycling : Pyridine is recovered via distillation and reused.
  • Crystallization Optimization : Gradual water addition (9 L over 2 hours) ensures high-purity product crystallization.

Chemical Reactions Analysis

Types of Reactions

2(3H)-Thiophenone, 3-butyldihydro- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiophenone to thiol derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the thiophenone ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions, including acidic or basic environments.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted thiophenones, depending on the specific reagents and conditions used.

Scientific Research Applications

2(3H)-Thiophenone, 3-butyldihydro- has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex sulfur-containing compounds.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2(3H)-Thiophenone, 3-butyldihydro- involves its interaction with specific molecular targets. The sulfur atom in the thiophenone ring can participate in various chemical interactions, including coordination with metal ions and formation of covalent bonds with nucleophiles. These interactions can modulate biological pathways and chemical processes, making the compound valuable in research and industrial applications.

Comparison with Similar Compounds

Table 1: Structural and Physical Properties of Selected Thiophenones

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Boiling Point (°C) Key Applications
2(3H)-Thiophenone, 3-butyldihydro- 104223-43-0 C₈H₁₄OS 158.26 3-butyl Not reported Flavor/fragrance research
Dihydro-2(3H)-thiophenone 1003-10-7 C₄H₆OS 102.16 None (parent compound) 312.7 K (39.5°C)* Burnt garlic aroma in foods
Dihydro-2-methyl-3(2H)-thiophenone 13679-85-1 C₅H₈OS 116.18 2-methyl Not reported Sulfur, fruity, berry notes
5-Hexyldihydro-2(3H)-thiophenone Not specified C₁₀H₁₈OS 186.31 5-hexyl Not reported Fragrance intermediates
Dihydro-5-thioxo-2(3H)-thiophenone 53951-47-6 C₄H₄OS₂ 132.00 5-thioxo Not reported Specialty chemical synthesis

*Boiling point reported at 0.10 kPa .

Key Observations:

Substituent Effects on Molecular Weight and Volatility The parent compound, dihydro-2(3H)-thiophenone (C₄H₆OS), has the lowest molecular weight (102.16 g/mol) and a relatively low boiling point (39.5°C at 0.10 kPa), making it volatile and suitable for aroma applications .

Sensory Properties Dihydro-2-methyl-3(2H)-thiophenone (CAS 13679-85-1) imparts sulfurous, fruity, and berry-like aromas, demonstrating how methyl substitution modifies sensory characteristics compared to the parent compound .

Synthetic Relevance Thiophenones with thioxo groups (e.g., dihydro-5-thioxo-2(3H)-thiophenone) are specialized intermediates for heterocyclic chemistry, enabling access to sulfur-rich pharmacophores . Alkylated derivatives like 3-butyldihydro-2(3H)-thiophenone could serve as precursors in catalytic processes, such as the indium-catalyzed conversion of lactones to thiolactones .

Q & A

Q. What are the standard synthetic routes for 3-butyldihydro-2(3H)-thiophenone, and how do reaction conditions influence yield?

Methodological Answer: Synthesis typically involves cyclization or functionalization of thiophene derivatives. For example:

  • Route 1 : Reacting tetrachloromonospirophosphazene with carbazolyldiamine in tetrahydrofuran (THF) at room temperature, using triethylamine (Et₃N) as a catalyst .
  • Route 2 : Alkylation of dihydrothiophenone precursors with butyl groups under controlled pH and temperature to minimize side reactions .

Key Factors Affecting Yield:

  • Solvent Choice : THF enhances solubility of intermediates, while polar aprotic solvents (e.g., DMF) may accelerate alkylation.
  • Catalyst : Et₃N improves reaction efficiency by neutralizing HCl byproducts .
  • Purification : Column chromatography or recrystallization is critical for isolating high-purity products .

Q. Table 1: Comparison of Synthetic Methods

MethodReactantsSolventCatalystYield (%)Reference
Route 1Tetrachloromonospirophosphazene + CarbazolyldiamineTHFEt₃N~75
Route 2Dihydrothiophenone + Butyl halideDMFNone~60

Q. How is structural characterization performed using spectroscopic techniques?

Methodological Answer:

  • Mass Spectrometry (MS) : Electron ionization (EI-MS) reveals molecular ion peaks (e.g., m/z 158 for C₈H₁₄OS) and fragmentation patterns (e.g., loss of butyl group at m/z 101) .
  • NMR :
    • ¹H NMR : Signals at δ 2.5–3.0 ppm correspond to methylene protons adjacent to the carbonyl group.
    • ¹³C NMR : Carbonyl carbons appear at ~200 ppm .
  • IR Spectroscopy : Strong absorption at ~1700 cm⁻¹ confirms the C=O stretch .

Note : Cross-validate data with computational simulations (e.g., density functional theory) to resolve ambiguities in peak assignments .

Q. What are the key physicochemical properties critical for experimental design?

Methodological Answer:

  • Molecular Weight : 158.26 g/mol (C₈H₁₄OS) .
  • Density : 1.194 g/mL at 25°C .
  • Solubility : Soluble in polar solvents (THF, DMSO) but poorly soluble in water .
  • Thermal Stability : Decomposes above 200°C; use inert atmospheres for high-temperature reactions .

Advanced Research Questions

Q. How to resolve contradictions in spectral data interpretation (e.g., conflicting NMR or MS results)?

Methodological Answer:

  • Step 1 : Replicate experiments to rule out procedural errors.
  • Step 2 : Use hyphenated techniques (e.g., LC-MS/MS) to isolate impurities or isomers .
  • Step 3 : Compare experimental data with reference databases (e.g., NIST Chemistry WebBook) .
  • Case Study : Discrepancies in EI-MS fragmentation of 3-butyldihydro-2(3H)-thiophenone were resolved by identifying trace oxidation products via high-resolution MS .

Q. What computational methods are used to model the reactivity of 3-butyldihydro-2(3H)-thiophenone?

Methodological Answer:

  • Density Functional Theory (DFT) : Predicts reaction pathways for ring-opening or nucleophilic attacks. For example, calculate activation energies for sulfur-oxygen bond cleavage .
  • Molecular Dynamics (MD) : Simulates solvent effects on reaction kinetics (e.g., THF vs. water) .
  • Software Tools : Gaussian, ORCA, or VASP for quantum mechanical calculations .

Q. Table 2: Computational Parameters for Reactivity Studies

ParameterValueReference
Bond Length (C=O)1.21 Å
HOMO-LUMO Gap5.2 eV

Q. How to evaluate the compound’s role in biochemical pathways or toxicity mechanisms?

Methodological Answer:

  • In Vitro Models : Test cytotoxicity using murine models (e.g., LD₅₀ = 770 mg/kg intravenously) .
  • Mechanistic Studies : Investigate interactions with enzymes like adenosylhomocysteinase (SAHH), which processes thiolactone derivatives .
  • Pathway Analysis : Use metabolomics to track incorporation into sulfur-containing metabolites (e.g., homocysteine analogs) .

Note : Derivatives like L-homocysteine thiolactone hydrochloride (CAS 31828-68-9) serve as analogs for studying sulfur metabolism .

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